Cas no 2138569-76-1 (3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol)
![3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol structure](https://www.kuujia.com/scimg/cas/2138569-76-1x500.png)
3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138569-76-1
- 3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol
- EN300-1160979
- 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol
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- Inchi: 1S/C15H29NO2/c1-11(2)14-5-4-13(17)10-15(14)16(3)12-6-8-18-9-7-12/h11-15,17H,4-10H2,1-3H3
- InChI Key: ZYILBIMCTSYGFW-UHFFFAOYSA-N
- SMILES: OC1CCC(C(C)C)C(C1)N(C)C1CCOCC1
Computed Properties
- Exact Mass: 255.219829168g/mol
- Monoisotopic Mass: 255.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 32.7Ų
3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160979-2.5g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 2.5g |
$2464.0 | 2023-06-08 | ||
Enamine | EN300-1160979-0.1g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 0.1g |
$1106.0 | 2023-06-08 | ||
Enamine | EN300-1160979-5.0g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 5g |
$3645.0 | 2023-06-08 | ||
Enamine | EN300-1160979-0.05g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 0.05g |
$1056.0 | 2023-06-08 | ||
Enamine | EN300-1160979-1.0g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 1g |
$1256.0 | 2023-06-08 | ||
Enamine | EN300-1160979-0.5g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 0.5g |
$1207.0 | 2023-06-08 | ||
Enamine | EN300-1160979-10.0g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 10g |
$5405.0 | 2023-06-08 | ||
Enamine | EN300-1160979-0.25g |
3-[methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol |
2138569-76-1 | 0.25g |
$1156.0 | 2023-06-08 |
3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol Related Literature
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
Additional information on 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol
Introduction to 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138569-76-1)
3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol (CAS No. 2138569-76-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol.
The chemical structure of 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol is notable for its cyclohexane ring, which is substituted with a methyl(oxan-4-yl)amino group and an isopropyl group. The oxan ring (tetrahydrofuran) contributes to the compound's overall stability and solubility, making it an attractive candidate for drug development. The presence of the hydroxyl group further enhances its pharmacological properties by facilitating interactions with biological targets.
The synthesis of 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol involves a series of well-defined chemical reactions. One common approach involves the condensation of a cyclohexanone derivative with an appropriate amine and alcohol in the presence of a suitable catalyst. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using biocatalysts or microwave-assisted reactions to improve yield and reduce by-products.
In terms of biological activity, 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol has been extensively studied for its potential as a therapeutic agent. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, preliminary studies have indicated that it may have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
A key area of interest in the study of 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol is its mechanism of action. Recent findings suggest that it interacts with specific receptors involved in pain signaling pathways, such as the μ-opioid receptor (MOR). This interaction may contribute to its analgesic effects by modulating neurotransmitter release and reducing pain perception. Furthermore, its ability to cross the blood-brain barrier (BBB) efficiently enhances its potential as a central nervous system (CNS) therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[Methyl(oxan-4-yl)amino]-4-(propan-2-yl)cyclohexan-1-ol. Early results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic profiles. These findings have paved the way for more advanced clinical studies to further investigate its therapeutic potential.
In addition to its therapeutic applications, 3-[Methyl(oxan-4-y l)amino]-4-(propan -2 - yl )cyc lo hex an - 1 - ol has also been explored for its use in diagnostic imaging. Its unique structural features make it suitable for conjugation with imaging agents, such as radioisotopes or fluorescent dyes. This property could be leveraged to develop novel imaging probes for early detection and monitoring of various diseases.
The future prospects for 3-[Methyl(oxan - 4 - yl )a mino ] - 4 - ( pro pan - 2 - yl )c yc lo hex an - 1 - ol are highly promising. Ongoing research is focused on optimizing its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthesis methods and explore new applications in both therapeutic and diagnostic fields.
In conclusion, 3-[Methyl(oxan - 4 - yl )a mino ] - 4 - ( pro pan - 2 - yl )c yc lo hex an - 1 - ol (CAS No. 2138569 - 76 - 1) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable candidate for further development in pharmaceutical research. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in improving human health and well-being.
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